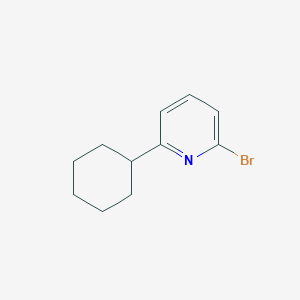![molecular formula C12H11N3O2 B14183795 Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate CAS No. 917910-99-7](/img/structure/B14183795.png)
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and provides high yields of the desired triazole product under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as solvent choice, temperature, and catalyst concentration. The use of acetonitrile as a solvent and copper(I) iodide as a catalyst has been shown to be effective . The reaction mixture is typically stirred at room temperature for several hours, followed by purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolinediones.
Reduction: The compound can be reduced to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Triazolinediones
Reduction: Dihydrotriazoles
Substitution: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate is unique due to its combination of a triazole ring with an ester group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917910-99-7 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
methyl 3-[4-(2H-triazol-4-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-9-2-5-10(6-3-9)11-8-13-15-14-11/h2-8H,1H3,(H,13,14,15) |
InChI-Schlüssel |
FYCNFPDGOVQROS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
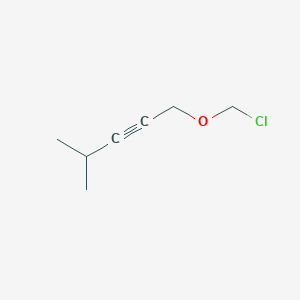
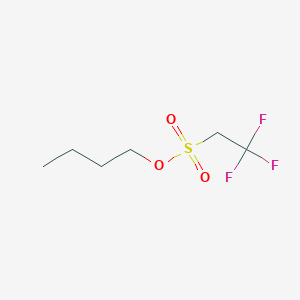
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
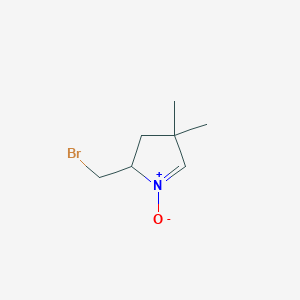
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
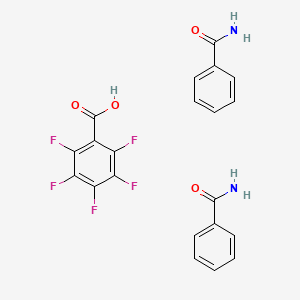
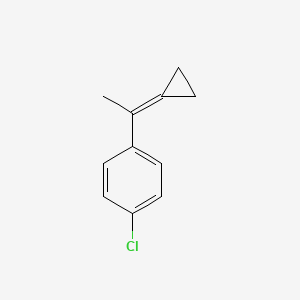
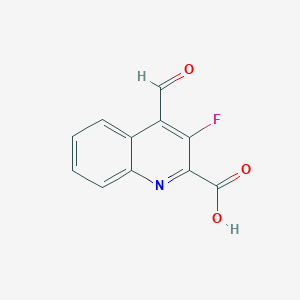
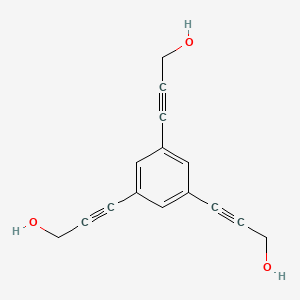
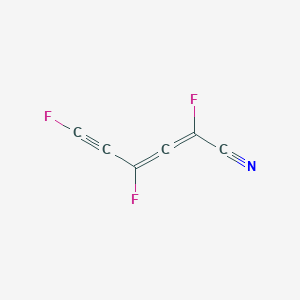
silane](/img/structure/B14183806.png)
